Triisopropanolamine

Catalog No.
S573858
CAS No.
122-20-3
M.F
C9H21NO3
(CH3CHOHCH2)3N
C9H21NO3
M. Wt
191.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropanolamine

CAS Number

122-20-3

Product Name

Triisopropanolamine

IUPAC Name

1-[bis(2-hydroxypropyl)amino]propan-2-ol

Molecular Formula

C9H21NO3
(CH3CHOHCH2)3N
C9H21NO3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C9H21NO3/c1-7(11)4-10(5-8(2)12)6-9(3)13/h7-9,11-13H,4-6H2,1-3H3

InChI Key

SLINHMUFWFWBMU-UHFFFAOYSA-N

SMILES

CC(CN(CC(C)O)CC(C)O)O

Solubility

Soluble (NTP, 1992)
4.34 M
Soluble in ethanol; slightly soluble in chloroform
Soluble in oxygenated and aromatic solvents
Solubility at 25 °C, g/100g: acetone, 450; methanol, >500; ethanol, 365; water, >500
In water, >1000 g/L at 25 °C
Solubility in water, g/100ml at 20 °C: 83 (good)

Synonyms

TiPlA, triisopropanolamine, triisopropanolamine citrate, triisopropanolamine hydrochloride, tris(2-hydroxypropyl)amine

Canonical SMILES

CC(CN(CC(C)O)CC(C)O)O

Buffering Agent:

TIPA's ability to act as a weak base allows it to function effectively as a buffering agent in the pH range of 8.0 to 9.5 []. This makes it particularly useful for maintaining a stable pH environment in biological experiments, such as enzyme assays, cell culture studies, and protein purification [, ].

Surfactant and Emulsifier:

TIPA possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions in its molecular structure. This characteristic allows it to act as a surfactant (surface-active agent) and emulsifier []. Surfactants can lower the surface tension of liquids, while emulsifiers aid in the dispersion of immiscible liquids to form stable emulsions []. These properties make TIPA valuable in various research applications, including:

  • Membrane protein solubilization: TIPA can help solubilize and stabilize membrane proteins, which are essential components of cell membranes and are crucial for various cellular processes [].
  • Drug delivery research: TIPA can be used in the development of drug delivery systems, such as liposomes, nanoparticles, and emulsions, to improve the solubility, stability, and bioavailability of drugs [].
  • Cosmetics and personal care products: TIPA is sometimes used in cosmetic formulations due to its emulsifying and dispersing properties [].

Corrosion Inhibition:

TIPA has been shown to exhibit corrosion inhibition properties for various metals, including steel, copper, and aluminum []. This makes it a potential candidate for research in developing new corrosion inhibitors for industrial applications.

Other Research Applications:

TIPA's diverse properties have also led to its exploration in other research areas, such as:

  • Flame retardants: Studies have investigated the potential use of TIPA in flame retardant formulations [].
  • Polymer synthesis: TIPA can be used as a catalyst or reactant in the synthesis of certain types of polymers [].
  • Biocatalysis: Research has explored the use of TIPA as a substrate or activator for biocatalysts, such as enzymes [].

Triisopropanolamine is a tertiary alkanolamine characterized by the molecular formula C9H21NO3C_9H_{21}NO_3 and a molecular weight of approximately 191.27 g/mol. It appears as a white to slightly yellow crystalline solid with a mild ammonia-like odor and is fully soluble in water. This compound is hygroscopic, meaning it can absorb moisture from the air, and is denser than water . Triisopropanolamine serves multiple roles in industrial applications, including as a grinding aid in cement production, where it helps reduce agglomeration during ball milling and modifies the particle distribution of cement mixtures .

, notably neutralizing acids to form salts and water in exothermic processes. This property makes it useful in formulations that require buffering or basicity. Additionally, it may react with strong reducing agents, generating flammable hydrogen gas . The compound is known to be incompatible with certain chemicals, including isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .

While Triisopropanolamine itself does not exhibit pesticidal activity, it is utilized as a neutralizing agent in formulations containing acidic herbicides . The compound can cause irritation to the skin and eyes upon contact and may lead to respiratory irritation if inhaled in vapor form. Its toxicity is classified as low to moderate when ingested orally .

The synthesis of Triisopropanolamine typically involves the reaction of propylene oxide with ammonia. This process can be optimized by controlling the molar ratios and reaction conditions. A common method includes using liquid ammonia and propylene oxide at a molar ratio of approximately 1:3. The reaction occurs under maintained temperatures (20–75 °C) and pressures (below 0.5 MPa) for several hours to ensure complete conversion .

Unique FeaturesTriisopropanolamineTertiary alkanolamineGrinding aid, emulsifierHighly effective in cement applicationsDiethanolamineSecondary alkanolamineSurfactant, emulsifierLess sterically hinderedMonoethanolaminePrimary alkanolamineGas treatmentSimpler structure leads to different reactivityTriethanolamineTertiary alkanolamineCosmetic formulationsContains three ethanol groups, enhancing solubility

Triisopropanolamine's unique structure allows it to function effectively in high-performance applications like cement production while also serving roles in various other industries due to its buffering capabilities .

Research on Triisopropanolamine's interactions primarily focuses on its reactivity with other chemicals. It has been noted for its ability to neutralize acids effectively while being incompatible with several reactive compounds such as strong oxidizers and certain organic solvents. This compatibility profile is crucial for ensuring safe handling and application in industrial settings .

Several compounds share structural similarities with Triisopropanolamine, including:

  • Diethanolamine: Used primarily as a surfactant and emulsifier; less sterically hindered than Triisopropanolamine.
  • Monoethanolamine: A simpler amino alcohol used mainly for gas treatment processes; has different reactivity due to fewer hydroxyl groups.
  • Triethanolamine: Similar in function but has three ethanol groups instead of three isopropanol groups; often used in cosmetic formulations.

Comparison Table

CompoundStructure TypePrimary

Physical Description

Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water .
Liquid
WHITE HYGROSCOPIC CRYSTALS.

Color/Form

Crystalline, white solid
Solid at 25 °C

XLogP3

-0.5

Boiling Point

581 °F at 760 mm Hg (NTP, 1992)
305.0 °C
306 °C
305 °C

Flash Point

320 °F (NTP, 1992)
320 °F (160 °C) (Open cup)
160 °C o.c.

Vapor Density

Relative vapor density (air = 1): 6.6

Density

1.02 at 68 °F (USCG, 1999)
1.0 at 20 °C/4 °C
1.0 g/cm³

LogP

log Kow = -0.015
-1.2

Melting Point

113 °F (NTP, 1992)
45.0 °C
45 °C

UNII

W9EN9DLM98

Related CAS

58901-12-5 (hydrochloride)
67952-34-5 (citrate)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

less than 0.01 mm Hg at 68 °F (NTP, 1992)
9.75X10-6 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible

Pictograms

Irritant

Irritant

Other CAS

122-20-3

Wikipedia

Triisopropanolamine

Use Classification

Plastics -> Polymer Type -> N.a.
Cosmetics -> Buffering

Methods of Manufacturing

Production: ammonia + propylene oxide (epoxidation; coproduced with diisopropanolamine/monoisopropanolamine)
Isopropanolamines are produced ... by treating propylene oxide with NH3 in the liquid phase in a continuous or batchwise procedure.

General Manufacturing Information

Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Plastic material and resin manufacturing
Plastics product manufacturing
2-Propanol, 1,1',1''-nitrilotris-: ACTIVE
All isopropanolamines have at least one asymmetrically substituted carbon atom and thus can be optically active. The commercial products are racemic mixtures. /Isopropanolamines/

Dates

Modify: 2023-08-15

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